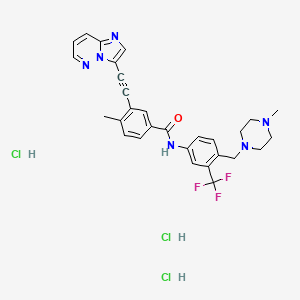

Ponatinib tris-hydrochloride

Beschreibung

Historical Context of Tyrosine Kinase Inhibitor Development and Evolving Resistance Mechanisms

The advent of tyrosine kinase inhibitors (TKIs) revolutionized the treatment of certain cancers, most notably Chronic Myeloid Leukemia (CML). The first breakthrough in this class was imatinib (B729), which specifically targets the Bcr-Abl tyrosine kinase, the protein product of the Philadelphia chromosome abnormality that drives CML. scielo.brnih.govwikipedia.org While imatinib proved highly effective, a significant challenge emerged over time: the development of drug resistance. nih.gov

Resistance to TKI therapy can be categorized as primary (de novo) or acquired. Mechanisms of resistance are diverse and include:

Target Gene Modification: The most common mechanism of acquired resistance involves point mutations within the Bcr-Abl kinase domain. These mutations can interfere with TKI binding, reducing the drug's efficacy. nih.govascopubs.org

Gene Amplification: Increased production of the Bcr-Abl oncoprotein can overwhelm the inhibitory capacity of the TKI. ascopubs.org

Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked Bcr-Abl pathway, thereby promoting their survival and proliferation. ascopubs.orgaacrjournals.org

The emergence of resistance to imatinib spurred the development of second-generation TKIs, such as nilotinib (B1678881) and dasatinib. nih.govnih.gov These agents were designed to be more potent and to have activity against many of the imatinib-resistant Bcr-Abl mutations. nih.govwikipedia.org However, a particularly challenging mutation, the T315I "gatekeeper" mutation, conferred resistance to both first- and second-generation TKIs. nih.govpharmgkb.orgnih.gov The threonine residue at position 315 is critical for the binding of these inhibitors, and its substitution with the bulkier isoleucine residue sterically hinders their access to the ATP-binding pocket. pharmgkb.orgnih.gov This "gatekeeper" mutation is found in up to 20% of patients with CML who develop resistance. nih.gov

Rationale for the Development of Ponatinib (B1185) tris-hydrochloride as a Third-Generation Inhibitor

The inability of existing TKIs to effectively inhibit the Bcr-Abl kinase harboring the T315I mutation created a critical unmet medical need and provided the primary rationale for the development of a third-generation inhibitor. nih.gov Ponatinib was specifically engineered to overcome this formidable resistance mechanism. nih.gov

The design of ponatinib incorporated a unique structural feature: a carbon-carbon triple bond (ethynyl linker). nih.gov This rigid and linear linker allows the molecule to span the bulky isoleucine side chain at the T315I position, enabling it to bind effectively to the kinase active site. nih.govresearchgate.net This structural modification circumvents the steric hindrance that prevents first- and second-generation TKIs from binding. nih.govnih.gov

Furthermore, the design of ponatinib aimed for broad-spectrum activity against not only the T315I mutation but also other known Bcr-Abl mutations, as well as the native (unmutated) Bcr-Abl kinase. nih.govmdpi.com This "pan-BCR-ABL inhibitor" profile was achieved by optimizing interactions with various residues within the kinase domain, resulting in high binding affinity. This increased potency means that lower concentrations of the drug are required to achieve a therapeutic effect.

Preclinical studies and subsequent clinical trials have demonstrated the efficacy of ponatinib in patients with CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) who are resistant or intolerant to prior TKI therapy, including those with the T315I mutation. clinicaltrials.govnih.gov The PACE (Ponatinib Ph+ ALL and CML Evaluation) trial, a pivotal phase 2 study, was instrumental in demonstrating its clinical activity in this heavily pretreated patient population. clinicaltrials.govashpublications.org

Research Findings on Ponatinib

The development of ponatinib has been supported by extensive research, including preclinical and clinical studies. Below are some key findings from notable clinical trials.

Table 1: Overview of Key Ponatinib Clinical Trials

| Trial Name/Identifier | Phase | Conditions | Key Findings |

| PACE (NCT01207440) | 2 | Chronic Myeloid Leukemia (CML), Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL) | Demonstrated significant efficacy in patients resistant or intolerant to previous TKIs, including those with the T315I mutation. clinicaltrials.govnih.govashpublications.org |

| NCT02467270 | 2 | Chronic Phase Chronic Myeloid Leukemia (CP-CML) | Assessed the benefit/risk ratio across different starting doses of ponatinib. ashpublications.org |

| NCT04233346 | 2 | CML, Ph+ ALL (in Chinese patients) | Showed durable and clinically meaningful responses in a heavily pretreated population, consistent with previous trials. ashpublications.org |

| Belgian Registry (NCT03678454) | Registry | CML, Ph+ ALL | Confirmed the results of the PACE trial in a real-world clinical setting. nih.gov |

Table 2: Efficacy of Ponatinib in a Phase 2 Study in Chinese Patients (NCT04233346)

| Patient Cohort (CP-CML) | Response Endpoint | 45-mg Cohort | 30-mg Cohort |

| Overall | Major Cytogenetic Response (MCyR) | 62% | 41% |

| Complete Cytogenetic Response (CCyR) | 59% | 38% | |

| With T315I Mutation | Major Cytogenetic Response (MCyR) | 90% | - |

| Complete Cytogenetic Response (CCyR) | 80% | - | |

| Major Molecular Response (MMR) | 70% | - | |

| Resistant/Intolerant | Major Cytogenetic Response (MCyR) | 70% | - |

| Complete Cytogenetic Response (CCyR) | 70% | - | |

| Major Molecular Response (MMR) | 45% | - |

Data from a 2-year analysis of a phase 2 clinical trial in China. ashpublications.org

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O.3ClH/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37;;;/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRKNUMEQCMRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30Cl3F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Ponatinib Tris Hydrochloride

Pan-Kinase Inhibition Profile

Ponatinib (B1185) exhibits a broad spectrum of activity against a range of tyrosine kinases, earning it the designation of a pan-kinase inhibitor. mdpi.complos.org This multi-targeted profile allows it to be effective against various malignancies driven by aberrant kinase activity. acs.org

Potent Inhibition of BCR-ABL1 Kinase, including the T315I Gatekeeper Mutant

A primary target of ponatinib is the BCR-ABL1 fusion protein, a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). patsnap.comwikipedia.org Ponatinib was specifically designed to overcome resistance to other tyrosine kinase inhibitors (TKIs) by effectively inhibiting not only the native (wild-type) BCR-ABL1 but also its various mutant forms. mdpi.complos.org

A key feature of ponatinib is its potent activity against the T315I "gatekeeper" mutation. patsnap.comnih.gov This specific mutation in the ATP-binding pocket of the ABL1 kinase domain confers resistance to first and second-generation TKIs. pharmgkb.org Ponatinib's unique molecular structure, which includes a carbon-carbon triple bond, allows it to bind effectively to the ABL1 kinase domain despite the presence of the bulky isoleucine residue at position 315. dovepress.comsci-hub.se This makes it a crucial therapeutic option for patients who have developed resistance to other TKIs due to this mutation. patsnap.com

Table 1: Ponatinib Inhibition of BCR-ABL1 Kinase

| Kinase Target | IC50 (nM) | Reference |

|---|---|---|

| Native BCR-ABL1 | 0.37 | apexbt.com |

| T315I Mutant BCR-ABL1 | 11 | apexbt.com |

Studies have demonstrated that ponatinib inhibits the proliferation of cell lines expressing both native BCR-ABL1 and the T315I mutant at nanomolar concentrations. mdpi.com It has been shown to be the first pan-BCR-ABL1 inhibitor, effectively suppressing all clinically relevant ABL1 mutants in cell-based assays. mdpi.com However, certain compound mutations, where multiple mutations exist on the same BCR-ABL1 allele, can confer resistance to ponatinib. nih.gov For instance, the E255V/T315I compound mutant has shown significantly higher resistance to ponatinib. nih.gov

Inhibition of Other Receptor Tyrosine Kinases (RTKs) such as FLT3, KIT, PDGFRα/β, FGFR1, RET, and TIE2

Beyond BCR-ABL1, ponatinib demonstrates inhibitory activity against a discrete set of other receptor tyrosine kinases implicated in various hematologic malignancies and other cancers. acs.orgnih.gov These include:

FLT3 (FMS-like tyrosine kinase 3): Ponatinib potently inhibits activated forms of FLT3, such as the internal tandem duplication (ITD) mutation (FLT3-ITD), which is found in a significant portion of acute myeloid leukemia (AML) patients. nih.govresearchgate.net It has been shown to inhibit FLT3 signaling and induce apoptosis in AML cells with the FLT3-ITD mutation at low nanomolar concentrations. nih.gov

KIT: Ponatinib is an inhibitor of KIT, a receptor tyrosine kinase involved in the pathogenesis of various cancers. apexbt.comnih.gov

PDGFRα/β (Platelet-derived growth factor receptor α/β): Ponatinib effectively inhibits PDGFRα and PDGFRβ. apexbt.comnih.govselleckchem.com

FGFR1 (Fibroblast growth factor receptor 1): Ponatinib is a potent inhibitor of FGFR1. apexbt.comnih.gov

RET: Ponatinib inhibits the RET proto-oncogene, which is implicated in certain types of thyroid cancer. dovepress.comacs.org

TIE2: This kinase is also a target of ponatinib. selleckchem.com

Table 2: Ponatinib Inhibition of Various Receptor Tyrosine Kinases

| Kinase Target | IC50 (nM) | Reference |

|---|---|---|

| FLT3 | 13 | nih.gov |

| KIT | 13 | nih.gov |

| PDGFRα | 1 | nih.gov |

| FGFR1 | 2 | nih.gov |

| RET | 5 | apexbt.com |

| VEGFR2 | 1.5 | apexbt.com |

The ability of ponatinib to target these additional kinases contributes to its broad anti-cancer activity. dovepress.comnih.gov

Inhibition of Non-Receptor Tyrosine Kinases including Src Family Kinases

Ponatinib's inhibitory profile extends to non-receptor tyrosine kinases, notably the Src family kinases (SFKs). tandfonline.comresearchgate.netnih.gov SFKs are involved in a multitude of cellular processes, and their aberrant activation can contribute to cancer development and other diseases. nih.gov Ponatinib has been shown to inhibit the kinase activity of Src. tandfonline.comnih.gov For example, in in-vitro studies, ponatinib inhibited the phosphorylation of the Src kinase activation loop (Tyr416), a marker of Src activation. researchgate.net

Modulation of Other Kinases such as RIPK1, RIPK3, and PIM

Recent research has identified additional kinase targets for ponatinib, including those involved in programmed cell death pathways. Ponatinib has been identified as a dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). nih.govnih.govresearchgate.net These kinases are key mediators of necroptosis, a form of regulated necrotic cell death. nih.gov By inhibiting RIPK1 and RIPK3, ponatinib can block necroptotic cell death. nih.govresearchgate.net Ponatinib is also known to inhibit PIM kinases.

ATP-Binding Site Interaction and Conformational Dynamics

The mechanism by which ponatinib inhibits such a broad range of kinases involves its specific interaction with the ATP-binding site of the kinase domain.

Binding to the DFG-out Conformation of Kinase Domains

A crucial aspect of ponatinib's mechanism of action is its ability to bind to the "DFG-out" conformation of the kinase domain. pharmgkb.orgenzymlogic.comnih.gov The DFG motif (Asp-Phe-Gly) is a conserved sequence at the beginning of the activation loop of kinases. In the inactive "DFG-out" conformation, the phenylalanine residue of the DFG motif is flipped out of the ATP-binding pocket, creating a hydrophobic pocket that is exploited by type II kinase inhibitors like ponatinib. enzymlogic.comnih.gov

This binding mode is key to ponatinib's ability to inhibit the T315I mutant of BCR-ABL1. pharmgkb.org The extensive network of molecular contacts formed in the DFG-out binding mode leads to high potency and makes the binding less susceptible to disruption by single point mutations. sci-hub.senih.gov Structural studies have shown that ponatinib binding induces a DFG-in to DFG-out rearrangement in the kinase domain. nih.govacs.org

Role of the Ethynyl (B1212043) Linker in Gatekeeper Residue Interaction

A key structural feature of ponatinib is its carbon-carbon triple bond, or ethynyl linker, which plays a crucial role in its ability to inhibit kinases with the formidable T315I "gatekeeper" mutation. sci-hub.sedlsu.edu.phresearchgate.net This mutation, where threonine is replaced by the bulkier isoleucine at position 315 of the BCR-ABL kinase, confers resistance to many first and second-generation tyrosine kinase inhibitors like imatinib (B729) and nilotinib (B1678881). nih.govdlsu.edu.ph The steric hindrance imposed by the isoleucine residue prevents these inhibitors from binding effectively. dlsu.edu.phnih.gov

Ponatinib's design, however, overcomes this challenge. The slender and linear nature of the ethynyl linker allows the molecule to fit into the ATP-binding pocket without clashing with the bulky isoleucine residue. nih.gov This linker connects the hinge-binding imidazo[1,2-b]pyridazine (B131497) template to the rest of the molecule, enabling crucial interactions with the kinase domain. sci-hub.sedlsu.edu.ph Structural analyses have confirmed that this ethynyl linker is a key functionality for interacting with the gatekeeper residue, and modifications to this linker have a profound negative impact on the inhibitor's potency against the T315I mutant. sci-hub.senih.gov The ability of ponatinib to circumvent the steric hindrance of the T315I mutation is a primary reason for its effectiveness in treating resistant forms of chronic myeloid leukemia (CML). nih.govonclive.com

Analysis of Molecular Contacts and Hydrogen Bonding Network in Kinase Binding Pockets

The high potency of ponatinib is not solely due to its ethynyl linker but also results from an extensive network of molecular contacts and hydrogen bonds within the kinase binding pocket. sci-hub.sercsb.org Ponatinib binds to the DFG-out (inactive) conformation of the ABL kinase, which allows for a multitude of interactions that contribute to its strong binding affinity. dlsu.edu.phresearchgate.net

Key hydrogen bonds are formed between ponatinib and several residues in the ABL kinase domain. These include interactions with:

Met318: The nitrogen of the imidazo[1,2-b]pyridazine ring of ponatinib forms a consistent hydrogen bond with the main chain NH of Met318. nih.gov

Asp381: The carbonyl group of the amide linker in ponatinib forms a hydrogen bond with the main chain NH of Asp381, a residue within the DFG motif. nih.gov

Glu286: The NH of the amide linker in ponatinib forms a hydrogen bond with the side chain of Glu286 located on the αC-helix. nih.gov

Beyond these, ponatinib also establishes hydrophobic interactions and van der Waals forces with numerous other residues, creating a robust binding profile that is less susceptible to disruption by single point mutations. nih.govsci-hub.se For instance, in the discoidin domain receptor 1 (DDR1) kinase, ponatinib forms hydrogen bonds with Met704 and engages in extensive hydrophobic interactions across the binding pocket. researchgate.net This complex network of interactions explains ponatinib's pan-inhibitory activity against various BCR-ABL mutants and other kinases. rcsb.orgplos.org

| Kinase | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| ABL (Wild-type and T315I) | Met318, Asp381, Glu286 | Hydrogen Bonding | nih.gov |

| DDR1 | Met704 | Hydrogen Bonding | researchgate.net |

| VEGFR-2 | Asp1046, Cys919 | Hydrogen Bonding | researchgate.net |

| ERK2 | Asp111, Ser153, Ile31, Lys54 | Hydrogen Bonding | mdpi.com |

Downstream Signaling Pathway Modulation by Ponatinib tris-hydrochloride

By inhibiting key tyrosine kinases, this compound effectively modulates multiple downstream signaling pathways that are critical for cancer cell growth, survival, and other cellular processes.

Disruption of Proliferation and Survival Pathways (e.g., PI3K/AKT/mTOR, JAK/STAT3)

Ponatinib has been shown to potently inhibit the PI3K/AKT/mTOR and JAK/STAT3 signaling pathways. nih.govresearchgate.net These pathways are frequently overactive in various cancers, driving cell proliferation and preventing apoptosis (programmed cell death). nih.govmdpi.comoncotarget.com

In neuroblastoma cells, ponatinib treatment leads to a significant, time-dependent inhibition of the phosphorylation of key components of these pathways, including AKT, S6 ribosomal protein (a downstream effector of mTOR), and STAT3. nih.gov This inhibition of the PI3K/AKT/mTOR and JAK/STAT3 pathways contributes to the cytotoxic effects of ponatinib, including the induction of apoptosis. nih.govresearchgate.net In colorectal cancer cells, ponatinib was identified as a potent inhibitor of STAT3 activity, which is a major driver of tumor growth in this cancer type. nih.gov The drug was shown to inhibit STAT3 activation driven by various ligands and receptors, including EGF/EGFR and IL-6/IL-6R. nih.gov

| Pathway | Key Downstream Effectors Inhibited by Ponatinib | Cancer Type Studied | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR | p-AKT (S473), p-S6 (Ser235/236) | Neuroblastoma | nih.gov |

| JAK/STAT3 | p-STAT3 (Y705) | Neuroblastoma, Colorectal Cancer | nih.govnih.gov |

Modulation of Inflammatory and Cellular Response Pathways (e.g., NF-κB, ERK5 SUMOylation)

Ponatinib can also modulate inflammatory and cellular response pathways. In human aortic endothelial cells, treatment with ponatinib was found to increase the phosphorylation of NF-κB/p65 and subsequent NF-κB activity, leading to increased expression of inflammatory genes. nih.govjpp.krakow.pl

Furthermore, ponatinib has a novel mechanism of action involving the SUMOylation of extracellular signal-regulated kinase 5 (ERK5). nih.govfrontiersin.org Ponatinib treatment increases ERK5 SUMOylation, which in turn counteracts its transcriptional activity. nih.govnih.gov This leads to a decrease in the expression of ERK5-responsive genes like Krüppel-like Factor 2/4 (KLF2/4) and endothelial nitric oxide synthase (eNOS), shifting endothelial cells towards an inflammatory phenotype. nih.govjpp.krakow.pl

Impact on DNA Damage Response and Telomere Maintenance (e.g., ABL1-JNK-JUN Circuit, ALT Mechanisms)

Recent research has uncovered a role for ponatinib in modulating DNA damage response and telomere maintenance, particularly in cancers that utilize the Alternative Lengthening of Telomeres (ALT) pathway. researchgate.netnih.govntu.edu.sg ALT is a mechanism used by 10-15% of cancers to maintain telomere length and achieve immortality. researchgate.netntu.edu.sg

Ponatinib has been identified as an inhibitor that can deregulate ALT mechanisms. researchgate.netnih.gov It has been shown to inhibit an ABL1-JNK-JUN signaling circuit, which plays a role in suppressing telomeric C-circles, a marker of ALT activity. nih.govntu.edu.sgmims.com By inhibiting this circuit, ponatinib induces telomeric dysfunction, reduces telomere synthesis associated with ALT, and ultimately targets ALT-positive cancer cells for cell death. researchgate.netmims.com Transcriptome and interactome analyses also suggest a role for JUN in DNA damage repair, a process that is impacted by ponatinib's activity. nih.govntu.edu.sg

Mechanisms of Drug Resistance to Ponatinib Tris Hydrochloride and Preclinical Overcoming Strategies

Molecular Mechanisms of Kinase Domain Mutations in Resistance

Mutations within the kinase domain of the BCR-ABL1 protein are a primary cause of resistance to TKIs. sci-hub.semdpi.com Ponatinib (B1185) was specifically designed to counteract many of these mutations, yet certain genetic alterations can still diminish its efficacy. sci-hub.seascopubs.org

Specificity Against the T315I Gatekeeper Mutation and Structural Insights into its Overcoming

The T315I "gatekeeper" mutation, which involves the substitution of threonine with a bulkier isoleucine at position 315 of the ABL1 kinase domain, confers resistance to first and second-generation TKIs. pharmgkb.orgnih.gov This mutation sterically hinders the binding of these inhibitors to the ATP-binding pocket. pharmgkb.orgnih.gov

Ponatinib was rationally designed to overcome this specific challenge. nih.gov Its unique structure, featuring a carbon-carbon triple bond, allows it to bind effectively to the ATP-binding pocket of the BCR-ABL1 kinase domain, even in the presence of the T315I mutation. nih.govmdpi.com This is achieved by accommodating the isoleucine residue without a significant loss of binding affinity. semanticscholar.org The ethynyl (B1212043) linker is a crucial component that interacts with the gatekeeper residue, while other parts of the ponatinib molecule form an extensive network of molecular contacts, leading to high potency. sci-hub.senih.gov This robust binding makes the interaction less vulnerable to disruption by single point mutations. sci-hub.senih.gov

Structural analyses have provided key insights into this mechanism. Crystallographic studies show that ponatinib binds to the "DFG-out" (inactive) conformation of the ABL kinase. pharmgkb.orgnih.gov This binding mode, combined with the inhibitor's structural flexibility, allows it to avoid the steric clash that prevents other TKIs from binding to the T315I mutant. semanticscholar.orgsci-hub.se

Activity Against Other ABL1 Kinase Domain Mutations (P-loop, C-terminal, A-loop)

Beyond the T315I mutation, ponatinib demonstrates potent activity against a wide array of other clinically relevant mutations within the ABL1 kinase domain. sci-hub.senih.gov These mutations are often located in critical regions for kinase function and inhibitor binding, such as the P-loop, C-terminal lobe, and the activation loop (A-loop). mdpi.comnih.gov

Preclinical studies have shown that ponatinib effectively inhibits cell lines expressing various BCR-ABL1 mutations. mdpi.com Its broad activity profile is attributed to its ability to maintain crucial binding interactions despite amino acid substitutions that confer resistance to other TKIs. semanticscholar.org

| Mutation Location | Specific Mutation | Ponatinib IC50 (nM) |

|---|---|---|

| P-loop | Q252H | 12 |

| Y253F | 13-54 | |

| E255K | 14-110 | |

| C-terminal | M351T | 8-31 |

| A-loop | H396P | 11-54 |

Table 1: In vitro inhibitory activity of ponatinib against various ABL1 kinase domain mutations. The IC50 values represent the concentration of ponatinib required to inhibit 50% of the kinase activity. Data compiled from multiple preclinical studies. semanticscholar.orgnih.gov

Preclinical Analysis of BCR-ABL1 Compound Mutations

While ponatinib is effective against single mutations, the emergence of compound mutations, where two or more mutations exist on the same BCR-ABL1 allele, presents a more complex resistance mechanism. mdpi.comnih.gov These compound mutations can confer high-level resistance to multiple TKIs, including ponatinib, particularly when one of the mutations is T315I. nih.gov

Preclinical studies have demonstrated that certain compound mutations can reduce the sensitivity to ponatinib. nih.gov For instance, the combination of T315I with other mutations can significantly increase the concentration of ponatinib required for inhibition. researchgate.net However, next-generation sequencing of patient samples from clinical trials has suggested that compound mutations may not be the primary driver of resistance to ponatinib in all cases, especially in chronic phase CML. nih.gov Durable responses to ponatinib have been observed in patients with baseline compound mutations. nih.gov

Role of Efflux Transporters in Cellular Resistance

In addition to kinase domain mutations, cellular resistance to ponatinib can be mediated by ATP-binding cassette (ABC) transporters, which are proteins that actively pump drugs out of cells, thereby reducing their intracellular concentration and efficacy. nih.gov

Interaction with ABCB1 (P-glycoprotein)

Ponatinib has been shown to interact with ABCB1, also known as P-glycoprotein (P-gp). nih.govacs.org In vitro studies have demonstrated that ponatinib can inhibit drug transport by ABCB1, although less potently than its effect on ABCG2. nih.gov It appears to directly interact with the substrate-binding site of ABCB1. nih.gov At low, pharmacologically relevant concentrations, ponatinib can stimulate the ATPase activity of ABCB1, which is consistent with it being a substrate for this transporter. nih.gov This interaction can lead to reduced accumulation of ponatinib in cancer cells that overexpress ABCB1, potentially contributing to resistance. uu.nl However, some research suggests that ponatinib is a weak substrate for P-gp. drugbank.com

Interaction with ABCG2 (Breast Cancer Resistance Protein)

Ponatinib exhibits a more potent interaction with ABCG2, also known as the breast cancer resistance protein (BCRP). nih.govuu.nl It is a potent inhibitor of drug transport by ABCG2 at pharmacologically relevant concentrations. nih.gov Photolabeling assays indicate a strong binding of ponatinib to the drug substrate site of ABCG2. nih.gov Furthermore, ponatinib stimulates the ATPase activity of ABCG2 in a concentration-dependent manner, suggesting it is also a substrate of this transporter. nih.gov The interaction is significant enough that ponatinib can synergize with other chemotherapy drugs that are substrates of ABCG2, enhancing their cytotoxic effects in cells overexpressing this transporter. nih.govresearchgate.net While ponatinib is transported by ABCG2, it also inhibits its own transport, which may modulate the level of resistance. researchgate.net

| Transporter | Interaction | IC50 for Inhibition of [¹²⁵I]-IAAP Binding (μM) | Effect on ATPase Activity |

|---|---|---|---|

| ABCB1 (P-glycoprotein) | Inhibitor and Substrate | 0.63 | Stimulated at low concentrations |

| ABCG2 (BCRP) | Potent Inhibitor and Substrate | 0.04 | Stimulated in a concentration-dependent manner |

Table 2: Summary of Ponatinib's interaction with ABCB1 and ABCG2 efflux transporters. Data from in vitro studies. nih.gov

Modulation of MRP7 (ABCC10)-Mediated Drug Efflux

Multidrug resistance protein 7 (MRP7), also known as ABCC10, is a member of the ATP-binding cassette (ABC) transporter family. nih.govnih.gov These transporters are responsible for the ATP-dependent extrusion of various substrates, including many chemotherapeutic agents, from the cell. nih.gov Overexpression of MRP7 has been identified as a mechanism of resistance to a range of anticancer drugs, including taxanes like paclitaxel (B517696) and docetaxel, vinca (B1221190) alkaloids, and nucleoside analogs. nih.govresearchgate.netmdpi.com

Preclinical studies have demonstrated that ponatinib can act as a potent modulator of MRP7-mediated multidrug resistance (MDR). nih.govresearchgate.net This modulation occurs through a dual mechanism: direct inhibition of the transporter's efflux function and downregulation of MRP7 protein expression. nih.govresearchgate.net

In MRP7-overexpressing human embryonic kidney (HEK293) cells, ponatinib has been shown to significantly increase the intracellular accumulation of MRP7 substrates. nih.govresearchgate.net For instance, co-administration of ponatinib with paclitaxel leads to a notable increase in the intracellular concentration of paclitaxel. researchgate.net This effect is attributed to ponatinib's ability to directly inhibit the efflux function of the MRP7 transporter. nih.gov

The ability of ponatinib to counteract MRP7-mediated resistance has been demonstrated in preclinical models. In MRP7-overexpressing cells, ponatinib restored sensitivity to various chemotherapeutic agents. nih.gov

Table 1: Effect of Ponatinib on the IC50 of Anticancer Drugs in MRP7-Overexpressing Cells

| Anticancer Drug | Cell Line | Fold Resistance | IC50 (nM) without Ponatinib | IC50 (nM) with 0.5 µM Ponatinib |

|---|---|---|---|---|

| Paclitaxel | HEK/pcDNA | 1.00 | 5.5 ± 0.6 | 4.8 ± 0.5 |

| HEK/MRP7 | 9.14 | 50.3 ± 4.7 | 6.2 ± 0.8 | |

| Docetaxel | HEK/pcDNA | 1.00 | 3.2 ± 0.4 | 2.9 ± 0.3 |

| HEK/MRP7 | 8.75 | 28.0 ± 2.5 | 4.1 ± 0.5 | |

| Vincristine | HEK/pcDNA | 1.00 | 8.9 ± 1.1 | 8.1 ± 0.9 |

| HEK/MRP7 | 5.65 | 50.3 ± 5.2 | 9.8 ± 1.2 | |

| Vinblastine | HEK/pcDNA | 1.00 | 6.2 ± 0.7 | 5.5 ± 0.6 |

| HEK/MRP7 | 5.99 | 37.1 ± 3.9 | 7.3 ± 0.8 |

Data derived from studies on MRP7-transfected HEK293 cells. nih.gov

These findings highlight a significant mechanism by which ponatinib can overcome a specific form of drug resistance, suggesting its potential utility in combination therapies for cancers where MRP7 overexpression is a contributing factor to treatment failure. nih.govresearchgate.net

Mechanisms of Cellular Adaptation to Ponatinib tris-hydrochloride in Resistant Preclinical Models

Despite the efficacy of ponatinib, acquired resistance can emerge through various cellular adaptation mechanisms independent of target mutations. Preclinical models have been instrumental in elucidating these BCR-ABL1-independent resistance pathways.

One key mechanism of adaptation involves the activation of alternative survival signaling pathways. In ponatinib-resistant cell line models that show no mutations within the BCR-ABL1 kinase domain, researchers have observed the activation of the PI3K/AKT/mTOR pathway. These resistant cells demonstrate heightened sensitivity to dual PI3K and mTOR inhibitors, indicating a dependency on this alternative pathway for survival. This suggests that the cells have rewired their signaling networks to bypass the inhibitory effects of ponatinib on BCR-ABL1.

Another adaptive strategy involves the regulation of anti-apoptotic proteins. In an imatinib-resistant chronic myelogenous leukemia (CML) cell line, which also exhibits resistance to ponatinib, increased levels of the anti-apoptotic protein BIRC6 have been identified. plos.org The stability of BIRC6 in these cells was found to be dependent on the Src family kinase Lyn. plos.org Inhibition of Lyn, which can be achieved with ponatinib, led to a reduction in BIRC6 protein stability and an increase in apoptosis. plos.org This indicates that in some resistant contexts, the upregulation of specific anti-apoptotic proteins can confer a survival advantage that needs to be overcome.

Furthermore, cellular adaptation can manifest as a blunted transcriptional response to the drug. Ponatinib-resistant cell lines with no kinase domain mutations have shown an impaired transcriptional response following treatment compared to their sensitive counterparts. This suggests that chronic drug exposure can lead to a cellular state that is less responsive to the downstream effects of kinase inhibition.

In some preclinical models, resistance to one tyrosine kinase inhibitor (TKI) can be overcome by another. For example, a dasatinib-resistant T-cell acute lymphoblastic leukemia (T-ALL) cell line, which acquired a mutation corresponding to the T315I mutation in BCR-ABL1, remained sensitive to ponatinib. ashpublications.org This highlights the differential activity of various TKIs and the potential to overcome resistance by switching to an agent with a different inhibitory profile.

Table 2: Preclinical Models of Ponatinib Resistance and Cellular Adaptation Mechanisms

| Cell Line Model | Resistance Mechanism | Key Findings |

|---|---|---|

| Ponatinib-resistant CML cell lines | Activation of PI3K/AKT/mTOR pathway | Resistant cells show no BCR-ABL1 kinase domain mutations but have acquired activation of mTOR. They are highly sensitive to dual PI3K/mTOR inhibitors. |

| Imatinib-resistant CML cell line (MYL-R) | Upregulation of BIRC6 | Elevated levels of the anti-apoptotic protein BIRC6 contribute to resistance. plos.org BIRC6 stability is dependent on Lyn kinase, which is also inhibited by ponatinib. plos.org |

| Dasatinib-resistant T-ALL cell line | Acquired LCK T316I mutation | This mutation corresponds to the ABL1 T315I mutation. ashpublications.org Ponatinib retained its ability to inhibit LCK and induce cytotoxic effects. ashpublications.org |

This table summarizes findings from various preclinical studies.

These preclinical findings underscore the complexity of drug resistance and the ability of cancer cells to adapt to targeted therapies through a variety of mechanisms beyond on-target mutations. Understanding these adaptive strategies is crucial for developing effective second-line and combination therapies to overcome ponatinib resistance.

Preclinical Pharmacological and Efficacy Studies of Ponatinib Tris Hydrochloride

In Vitro Cellular Studies

Inhibition of Cell Proliferation and Viability in Various Neoplastic Cell Lines

Ponatinib (B1185) has shown potent inhibitory effects on the proliferation and viability of a diverse panel of neoplastic cell lines. In hematologic malignancy models, ponatinib effectively inhibits cell lines driven by various mutations. For instance, in leukemic cell lines with activating mutations in FLT3, KIT, FGFR1, and PDGFRα, ponatinib inhibits cellular proliferation with IC50 values ranging from 0.3 to 20 nmol/L. nih.gov Specifically, in the FLT3-ITD positive acute myeloid leukemia (AML) cell line MV4-11, ponatinib demonstrates potent inhibition of cell viability at concentrations below 10 nmol/L. nih.gov Similarly, in chronic myeloid leukemia (CML) cell lines, including those with the T315I mutation, ponatinib inhibits viability with IC50 values between 0.5 and 36 nmol/L. nih.gov

The anti-proliferative activity of ponatinib extends to solid tumor cell lines as well. In gastrointestinal stromal tumor (GIST) cell lines harboring various KIT mutations, ponatinib demonstrates significant inhibition of cell viability. For example, it potently inhibits KIT exon 11 mutants with IC50 values of 15 nmol/L or less. aacrjournals.orgnih.gov In neuroblastoma (NB) cell lines, both MYCN-amplified and non-amplified, ponatinib significantly inhibits cell viability. oncotarget.com Furthermore, in three meningioma cell lines, ponatinib showed IC50 values between 171.2 and 341.9 nM. researchgate.netresearchgate.net In hepatocellular carcinoma (HCC) HepG2 cells, the IC50 of ponatinib was found to be 8.38 µM after 24 hours and 5.15 µM after 48 hours of treatment. nih.gov

Table 1: Inhibition of Cell Viability by Ponatinib in Various Neoplastic Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC50 Value |

|---|---|---|---|

| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | < 10 nmol/L nih.gov |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | KIT (N822K) | Not specified |

| KG-1 | Acute Myeloid Leukemia (AML) | FGFR1 (FGFR1OP2-FGFR1) | Not specified |

| EOL-1 | Chronic Eosinophilic Leukemia (CEL) | PDGFRα (FIP1L1-PDGFRα) | 0.004-2.5 nM researchgate.net |

| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | 0.46 nM nih.gov |

| Ba/F3 | Pro-B Cell Line | KIT (Exon 11, Δ551–554) | ≤ 15 nmol/L aacrjournals.orgnih.gov |

| GIST-T1 | Gastrointestinal Stromal Tumor (GIST) | KIT (Exon 11) | Not specified |

| IMR-32 | Neuroblastoma (NB) | MYCN-amplified | Not specified |

| NGP | Neuroblastoma (NB) | MYCN-amplified | Not specified |

| NB-19 | Neuroblastoma (NB) | MYCN-amplified | Not specified |

| SH-SY5Y | Neuroblastoma (NB) | MYCN-non-amplified | Not specified |

| SK-N-AS | Neuroblastoma (NB) | MYCN-non-amplified | Not specified |

| LA-N-6 | Neuroblastoma (NB) | MYCN-non-amplified | Not specified |

| IOMM-Lee | Meningioma | Not specified | 171.2 - 341.9 nM researchgate.netresearchgate.net |

| CH-157 | Meningioma | Not specified | 171.2 - 341.9 nM researchgate.netresearchgate.net |

| SF-3061 | Meningioma | Not specified | 171.2 - 341.9 nM researchgate.netresearchgate.net |

| HepG2 | Hepatocellular Carcinoma (HCC) | Not specified | 5.15 µM (48h) nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Ponatinib effectively induces apoptosis and cell cycle arrest in various cancer cell lines. In FLT3-ITD positive AML cells, ponatinib treatment at concentrations below 10 nmol/L leads to an increase in markers of apoptosis. nih.gov Similarly, in FIP1L1-PDGFRα-expressing cells, ponatinib induces significant apoptosis. researchgate.net This is evidenced by the cleavage of PARP and caspase-3, as well as the release of apoptosis-inducing factor (AIF) and cytochrome c into the cytosol. researchgate.net

In addition to apoptosis, ponatinib causes cell cycle arrest. In FIP1L1-PDGFRα-expressing cells, treatment with ponatinib leads to a G0/G1 cell cycle arrest, which is followed by an accumulation of cells in the sub-G1 phase, indicative of apoptosis. researchgate.netresearchgate.net In K562 CML cells and MV4-11 AML cells, ponatinib also induces cell cycle arrest. nih.gov Furthermore, in neuroblastoma cell lines, ponatinib induces apoptosis, as demonstrated by the cleavage of PARP and Caspase-3. oncotarget.comnih.gov Studies in hepatocellular carcinoma HepG2 cells have shown that ponatinib, alone and in combination with gossypol, can induce cell cycle arrest at the G0/G1 phase. nih.gov This is accompanied by a significant reduction in the expression of the anti-apoptotic protein Bcl-2 and an increase in the level of the pro-apoptotic protein caspase-3. nih.gov

Studies in Engineered Isogenic Cell Models for Kinase Inhibition

The activity of ponatinib has been extensively studied in engineered isogenic cell models, which allow for the precise evaluation of its inhibitory effects on specific kinase mutations. In Ba/F3 murine pro-B cells engineered to express various KIT mutants found in GIST, ponatinib demonstrated potent inhibition. aacrjournals.orgnih.gov It effectively inhibited cells with primary KIT exon 11 mutations as well as those with secondary resistance mutations in the ATP-binding pocket (e.g., V654A, T670I) and the activation loop (e.g., D816H). nih.govaacrjournals.org For instance, ponatinib potently inhibited all tested KIT exon 11 mutants with IC50 values of 15 nmol/L or less. aacrjournals.orgnih.gov

In a mutagenesis screen using Ba/F3 cells, a concentration of 40 nmol/L ponatinib was sufficient to suppress the outgrowth of all secondary KIT mutants except for V654A, which was suppressed at 80 nmol/L. aacrjournals.orgnih.gov These studies, comparing ponatinib to other tyrosine kinase inhibitors like imatinib (B729) and sunitinib, have highlighted its broad and potent activity against a wide spectrum of clinically relevant KIT mutations. aacrjournals.orgnih.govaacrjournals.org Furthermore, in isogenic cell lines designed to study the alternative lengthening of telomeres (ALT) pathway, ponatinib was identified as an inhibitor of ALT activity. ntu.edu.sg

Assessment of Kinase Phosphorylation and Protein Expression in Cellular Contexts

Ponatinib has been shown to potently inhibit the phosphorylation of its target kinases and downstream signaling proteins in various cellular contexts. In leukemic cell lines harboring activated forms of FLT3, KIT, FGFR1, and PDGFRα, ponatinib effectively inhibits receptor phosphorylation at low nanomolar concentrations. nih.gov In MV4-11 AML cells, ponatinib inhibits FLT3 signaling at concentrations below 10 nmol/L. nih.gov Similarly, in FIP1L1-PDGFRα-expressing cells, ponatinib inhibits the phosphorylation of PDGFRα and its downstream substrates, STAT3 and STAT5. researchgate.net

In neuroblastoma cell lines, ponatinib significantly inhibits the phosphorylation of p-S6 and p-STAT3 in a time-dependent manner. oncotarget.com In some neuroblastoma cell lines, inhibition of AKT phosphorylation at Ser473 was also observed after longer treatment durations. oncotarget.com In the context of GIST, ponatinib treatment of engineered Ba/F3 cells and GIST-derived cell lines leads to the inhibition of KIT phosphorylation. aacrjournals.org Furthermore, in human microvascular endothelial cells (HMEC-1), ponatinib treatment reduced the phosphorylation of VE-Cadherin, Src, and myosin light chain 2 (MLC2) proteins that were upregulated during DENV2 infection, and restored the expression of VE-Cadherin at cell junctions. tandfonline.com Studies on the alternative lengthening of telomeres (ALT) have revealed that ponatinib inhibits an ABL1-JNK-JUN signaling circuit. ntu.edu.sgresearchgate.net

In Vivo Animal Models

Efficacy in Xenograft Models of Malignancies

The in vivo efficacy of ponatinib has been demonstrated in various xenograft models of human cancers. In a mouse xenograft model using the FLT3-ITD-expressing MV4-11 AML cell line, oral administration of ponatinib led to a dose-dependent inhibition of tumor growth. nih.gov Doses of 5 mg/kg or greater resulted in tumor regression, with complete and durable tumor regression observed at doses of 10 and 25 mg/kg. nih.gov

In a GIST patient-derived xenograft model with a secondary KIT mutation, ponatinib induced tumor regression. aacrjournals.org Similarly, in Ba/F3 xenograft models engineered with various KIT mutations, ponatinib showed significant anti-tumor activity. It induced near-complete tumor regression in tumors with a primary KIT exon 11 mutation and complete regression in tumors with a T670I secondary mutation. nih.govaacrjournals.org In an orthotopic xenograft mouse model of neuroblastoma, intraperitoneal administration of ponatinib resulted in significant tumor growth inhibition. oncotarget.comnih.gov Furthermore, in a xenograft model using BaF3 cells expressing the imatinib-resistant T674I FIP1L1-PDGFRα mutation, oral ponatinib potently abrogated tumor growth. researchgate.net

Table 2: Efficacy of Ponatinib in Xenograft Models

| Cancer Type | Cell Line/Model | Key Mutation(s) | Outcome |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | MV4-11 Xenograft | FLT3-ITD | Dose-dependent tumor growth inhibition and regression nih.gov |

| Gastrointestinal Stromal Tumor (GIST) | Patient-Derived Xenograft | Secondary KIT mutation | Tumor regression aacrjournals.org |

| Gastrointestinal Stromal Tumor (GIST) | Ba/F3 Xenograft | KIT (Exon 11, Δ557–558) | Near-complete tumor regression nih.govaacrjournals.org |

| Gastrointestinal Stromal Tumor (GIST) | Ba/F3 Xenograft | KIT (T670I) | Complete tumor regression nih.govaacrjournals.org |

| Chronic Eosinophilic Leukemia (CEL) | BaF3-T674I FIP1L1-PDGFRα Xenograft | FIP1L1-PDGFRα (T674I) | Potent abrogation of tumor growth researchgate.net |

| Neuroblastoma (NB) | Orthotopic Xenograft | Not specified | Significant tumor growth inhibition oncotarget.comnih.gov |

| Chronic Myeloid Leukemia (CML) and Ph+ Acute Lymphoblastic Leukemia (ALL) | Mouse Xenograft Models | BCR-ABL (including T315I) | Dose-dependent reduction in tumor volume |

Evaluation of Tumor Growth Inhibition and Cellular Biomarkers in Preclinical Animal Models

Preclinical studies in various animal models have demonstrated the potent anti-tumor activity of ponatinib tris-hydrochloride through the inhibition of tumor growth and modulation of key cellular biomarkers.

Tumor Growth Inhibition:

In xenograft models of FLT3-ITD-driven acute myeloid leukemia (AML), oral administration of ponatinib led to a dose-dependent inhibition of tumor growth, with higher doses resulting in complete and durable tumor regression. nih.gov Similarly, in patient-derived xenograft (PDX) models of KIT-mutant melanomas, ponatinib showed significant tumor growth inhibition (TGI), particularly in models with the KITD816V mutation where it caused almost complete suppression of tumor growth. thno.org For gastrointestinal stromal tumor (GIST) models with KIT mutations, ponatinib induced regression of tumors with secondary mutations. nih.govaacrjournals.org In a neuroblastoma orthotopic xenograft mouse model, intraperitoneal injection of ponatinib significantly inhibited tumor growth compared to the control group. oncotarget.com Furthermore, in a mouse model of chronic myeloid leukemia (CML) expressing the BCR-ABLT315I mutation, ponatinib treatment dose-dependently prolonged median survival. mdpi.com

Interactive Data Table: Ponatinib Tumor Growth Inhibition in Preclinical Models

| Model | Mutation | Effect | Citation |

|---|---|---|---|

| MV4-11 AML Xenograft | FLT3-ITD | Dose-dependent tumor growth inhibition and regression | nih.gov |

| Melanoma PDX | KITK642E | TGI of 83.66% | thno.org |

| Melanoma PDX | KITD816V | TGI of 99.95% | thno.org |

| GIST PDX | KIT exon 11 + T670I | Complete tumor regression | nih.gov |

| GIST-1 PDX | Not specified | Complete tumor regression | dovepress.com |

| Neuroblastoma Xenograft | Not specified | Significant tumor growth inhibition | oncotarget.com |

| CML Xenograft | BCR-ABLT315I | Prolonged median survival | mdpi.com |

Cellular Biomarkers:

The anti-tumor effects of ponatinib are accompanied by the modulation of specific cellular biomarkers. In MV4-11 AML xenografts, a single oral dose of ponatinib resulted in a dose-dependent decrease in the phosphorylation of FLT3 and its downstream target STAT5. nih.gov In imatinib-resistant BaF3-T674I FIP1L1-PDGFRα xenografts, ponatinib treatment led to pronounced decreases in phosphorylated PDGFRα, Stat5, Akt, and Erk1/2. researchgate.net Additionally, a decrease in the proliferation marker Ki67 was observed in these tumors. researchgate.net In a neuroblastoma model, ponatinib was found to block the FGFR1-activated PI3K/AKT/mTOR and JAK/STAT3 signaling pathways. oncotarget.com In endothelial cells, ponatinib treatment led to a reduction in the expression of the phosphorylated, active isoform of eNOS (P-eNOS) and the activated pAKT isoform, while increasing the expression of cleaved caspase-3, an apoptosis marker. mdpi.com

Interactive Data Table: Cellular Biomarkers Modulated by Ponatinib

| Model | Biomarker | Effect | Citation |

|---|---|---|---|

| MV4-11 AML Xenograft | p-FLT3, p-STAT5 | Decreased phosphorylation | nih.gov |

| BaF3-T674I FIP1L1-PDGFRα Xenograft | p-PDGFRα, p-Stat5, p-Akt, p-Erk1/2 | Decreased phosphorylation | researchgate.net |

| BaF3-T674I FIP1L1-PDGFRα Xenograft | Ki67 | Decreased expression | researchgate.net |

| Neuroblastoma Cells | PI3K/AKT/mTOR, JAK/STAT3 pathways | Inhibition | oncotarget.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | P-eNOS, pAKT | Decreased expression | mdpi.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cleaved caspase-3 | Increased expression | mdpi.com |

Structure Activity Relationships Sar and Rational Drug Design Principles for Ponatinib Tris Hydrochloride

Computational and In Silico Approaches in Compound Design

The creation of ponatinib (B1185) was a triumph of rational drug design, heavily relying on computational modeling and in silico techniques to predict and optimize its interaction with target kinases. fiercepharma.comtakedaoncology.comstabiopharma.commdpi.com

Application of Molecular Docking and Intermolecular Interaction Maps

Molecular docking simulations were instrumental in the design of ponatinib and its analogs. nih.govmdpi.comlongdom.orgresearchgate.net These computational methods allowed researchers to visualize and analyze the binding of potential inhibitor structures within the ATP-binding pocket of the ABL kinase, including the challenging T315I mutant. longdom.orgdlsu.edu.ph

Intermolecular interaction maps revealed the critical hydrogen bonds and hydrophobic contacts necessary for potent inhibition. For instance, docking studies of ponatinib with the ABL kinase in its inactive "DFG-out" conformation highlighted key interactions. nih.govdlsu.edu.ph The imidazo[1,2-b]pyridazine (B131497) core of ponatinib was shown to form a crucial hydrogen bond with the main chain NH of the Met318 residue in the hinge region of the kinase. nih.govnih.gov This interaction is a hallmark of many ABL inhibitors and is vital for anchoring the molecule in the active site. nih.gov

Furthermore, these simulations guided the design of the distinctive carbon-carbon triple bond, or ethynyl (B1212043) linker, a key structural feature of ponatinib. dovepress.comlongdom.org This linker was engineered to be linear and non-bulky, allowing it to bypass the steric hindrance created by the large isoleucine residue at position 315 in the mutant kinase, a feat that earlier generation TKIs could not achieve. longdom.orgdlsu.edu.ph Docking studies confirmed that this ethynyl group forms favorable van der Waals interactions with the T315I mutant. longdom.org

The trifluoromethyl group on the benzamide (B126) ring was shown to bind to a pocket induced by the inactive conformation of the kinase, while the methylphenyl group occupies a hydrophobic pocket behind the gatekeeper residue. longdom.org The extensive network of these optimized molecular contacts contributes to the high potency of ponatinib and makes its binding less susceptible to disruption by single point mutations. pharmacompass.com

Principles of Structure-Based Drug Design

The development of ponatinib is a prime example of successful structure-based drug design. dovepress.comfiercepharma.comtakedaoncology.comstabiopharma.comsci-hub.se This strategy involves using the three-dimensional structural information of the target protein to design molecules that can bind to it with high affinity and selectivity.

The co-crystal structure of ponatinib bound to the ABL kinase domain provided invaluable insights into its mechanism of action. nih.govsci-hub.se It confirmed that ponatinib binds to the inactive DFG-out conformation of the kinase, similar to imatinib (B729) and nilotinib (B1678881). dlsu.edu.ph This conformation exposes an additional hydrophobic pocket that can be exploited for inhibitor binding, enhancing potency and selectivity.

The design of ponatinib was an iterative process. Initial lead compounds, such as AP23464, which showed dual SRC/ABL inhibitory activity, were optimized based on structural and computational data. mdpi.com For example, conformational restriction of a flexible spacer in earlier analogs by introducing an ethylene (B1197577) group was a key step in guiding a hydrophobic group toward a selectivity pocket, thereby improving inhibitory activity. mdpi.com This systematic, structure-guided optimization ultimately led to the discovery of ponatinib as a pan-BCR-ABL inhibitor with potent activity against both native and all clinically relevant mutant forms of the kinase. nih.govpharmacompass.com

Key Structural Features for Kinase Inhibition Potency and Selectivity

The remarkable potency and broad-spectrum activity of ponatinib against various BCR-ABL mutants stem from several key structural features that were meticulously optimized. dovepress.comnih.govnih.gov

The imidazo[1,2-b]pyridazine core serves as the primary hinge-binding motif, forming a critical hydrogen bond with the backbone NH of Met318. nih.gov This interaction is essential for anchoring the inhibitor in the ATP-binding site.

The ethynyl linker is arguably the most innovative feature of ponatinib. dovepress.comdlsu.edu.ph This rigid, linear moiety was specifically designed to overcome the steric clash with the bulky isoleucine side chain of the T315I gatekeeper mutation. dovepress.comlongdom.org This allows ponatinib to maintain high-affinity binding to a mutant that is resistant to other TKIs. patsnap.com

The N-(4-methyl-3-(trifluoromethyl)phenyl)benzamide portion of the molecule makes extensive hydrophobic and van der Waals contacts with the kinase domain. The methyl group on the central phenyl ring inserts into a lipophilic pocket, while the trifluoromethylphenyl group occupies a deeper hydrophobic pocket created by the DFG-out conformation. longdom.orgnih.gov These interactions are crucial for the high potency of ponatinib.

While highly potent against BCR-ABL, ponatinib's kinase selectivity profile is relatively broad, inhibiting other kinases such as FLT3, FGFR, PDGFR, SRC, RET, and KIT. dovepress.comfiercepharma.comnih.gov This multi-targeted nature is a double-edged sword, contributing to its efficacy in other malignancies but also to its toxicity profile. ashpublications.org The lack of high kinome selectivity is an area for future optimization. ashpublications.org

Design of Analogs and Strategies for Future Structural Optimizations

The success of ponatinib has spurred further research into the design of analogs with improved properties, such as enhanced selectivity and reduced toxicity.

One strategy involves modifying the core structure of ponatinib to create hybrid inhibitors. For example, by combining features of ponatinib and necrostatin-1 (B1678002) (a RIPK1 inhibitor), researchers have developed potent and selective RIPK1 inhibitors. nih.gov This demonstrates the versatility of the ponatinib scaffold for generating inhibitors of other kinases.

Another approach focuses on re-engineering ponatinib to minimize its cardiovascular toxicity while retaining its anti-leukemic efficacy. aacrjournals.org By creating hybrid compounds that incorporate structural elements from less toxic TKIs like nilotinib, researchers have developed analogs with a larger therapeutic window. aacrjournals.org These analogs retain potency against the T315I mutant but show reduced inhibition of kinases implicated in cardiotoxicity. aacrjournals.org

Introducing nitrogen atoms into the benzamide moiety to create nicotinamide (B372718) analogs has also been explored. acs.org This modification alters the compound's lipophilicity and kinase selectivity profile, leading to analogs with potent activity against different sets of kinases, including MNK1 and 2, which are not strongly inhibited by the parent compound. acs.org

Future structural optimizations could focus on:

Improving Kinase Selectivity: Fine-tuning the structure to reduce off-target effects, particularly against kinases like KDR (VEGFR2) that are linked to cardiovascular adverse events. ashpublications.org This could involve modifying the solvent-exposed regions of the molecule to disrupt binding to unwanted kinases while preserving interactions with BCR-ABL.

Targeting Compound Mutations: Designing inhibitors that can effectively target emerging compound mutations (multiple mutations in the same kinase domain) that confer resistance to ponatinib. tandfonline.com

Bioisosteric Replacements: Replacing certain functional groups with bioisosteres to improve pharmacokinetic properties, reduce toxicity, or enhance target engagement. scispace.com For instance, replacing the imidazo[1,2-b]pyridazine with other hinge-binding motifs like adenine (B156593) or cytosine has shown promise in molecular docking studies. upm.edu.ph

Preclinical Combination Therapy Strategies Involving Ponatinib Tris Hydrochloride

Synergistic Effects with Conventional Chemotherapeutic Agents

Preclinical evidence suggests that ponatinib (B1185) can work synergistically with traditional chemotherapy drugs, enhancing their cytotoxic effects on cancer cells.

Doxorubicin (B1662922): In neuroblastoma (NB) preclinical models, the combination of ponatinib and doxorubicin has demonstrated enhanced cytotoxic effects. oncotarget.com Studies have shown that ponatinib can increase the effectiveness of doxorubicin in NB cells. oncotarget.comnih.gov This suggests a potential for combination therapy in treating this pediatric malignancy. oncotarget.com The combined treatment not only inhibited tumor growth but also promoted apoptosis in an orthotopic xenograft neuroblastoma mouse model. oncotarget.com

Mitoxantrone (B413): Ponatinib has been shown to sensitize cancer cells overexpressing the ATP-binding cassette transporter ABCG2 to the chemotherapeutic agent mitoxantrone. aacrjournals.org In cell lines with high levels of ABCG2, which is associated with multidrug resistance, the addition of ponatinib at pharmacologically relevant concentrations increased the cells' sensitivity to mitoxantrone-induced apoptosis. aacrjournals.org The interaction between ponatinib and mitoxantrone in these resistant cells was found to be synergistic at certain concentrations. aacrjournals.org

Combinations with Other Targeted Agents

The multi-targeted nature of ponatinib makes it a suitable candidate for combination with other targeted therapies, aiming to simultaneously block multiple oncogenic signaling pathways.

Co-inhibition of Kinase Pathways

PIM Inhibitors: The combination of ponatinib with pan-PIM kinase inhibitors has shown significant synergistic effects in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL) and Philadelphia chromosome-positive (Ph+) leukemias. aacrjournals.orgnih.govresearchgate.net While PIM inhibitors alone can block cancer cell growth, they can also lead to the activation of other signaling pathways involving ERK and STAT5. nih.govnih.gov Ponatinib, by inhibiting kinases upstream of ERK and STAT5, can counteract this effect. nih.gov This dual blockade results in synergistic inhibition of cell proliferation and a marked increase in apoptotic cell death. nih.govresearchgate.net In mouse models of T-ALL, the combination of a PIM inhibitor (like AZD1208) and ponatinib led to a greater reduction in tumor burden and prolonged survival compared to either agent alone. aacrjournals.orgnih.gov This synergistic interaction has been observed to be more effective in sensitive cell lines, where the combination further decreases the levels of total cellular tyrosine phosphorylated proteins. researchgate.net

Asciminib (B605619): The combination of ponatinib with asciminib, an allosteric BCR-ABL1 inhibitor, has emerged as a promising strategy, particularly for leukemias with compound mutations that are resistant to single-agent TKI therapy. nih.govinformahealthcare.combloodresearch.or.kr Asciminib binds to the myristoyl pocket of ABL1, a different site from the ATP-binding pocket targeted by ponatinib. informahealthcare.combloodresearch.or.kr This dual-targeting approach can restore the efficacy of ponatinib against highly resistant BCR-ABL1 mutants. informahealthcare.com Preclinical studies in models of chronic myeloid leukemia (CML) blast crisis with compound mutations have demonstrated a robust synergistic anti-leukemic effect with this combination. nih.gov In a murine model of polyclonal aggressive myeloid CML-BC, the combination of ponatinib and asciminib effectively suppressed tumor growth to an immeasurable extent and provided a significant survival advantage over either drug used alone. nih.gov This combination has shown to be effective even against the challenging T315I-inclusive compound mutations. nih.gov

Targeting Apoptotic Pathways

BCL2 Inhibitors (e.g., Venetoclax): Preclinical data strongly support the synergistic combination of ponatinib and the BCL2 inhibitor venetoclax (B612062) in Philadelphia chromosome-positive (Ph+) leukemias. nih.govecancer.orgtandfonline.com Ph+ ALL has been shown to be highly dependent on BCL2 for survival. ecancer.orgashpublications.org The combination of TKIs like ponatinib with venetoclax has demonstrated synergistic antileukemic efficacy in Ph+ ALL patient-derived xenograft models. nih.govtandfonline.com This synergy is thought to be mediated, in part, by ponatinib's ability to inhibit the LYN tyrosine kinase, which in turn prevents the upregulation of MCL-1, a known mechanism of resistance to venetoclax. ecancer.orgashpublications.org In vitro studies have confirmed a strong synergistic effect of venetoclax with ponatinib in inducing apoptosis in primary blast cells and BaF3 cells expressing p190 BCR/ABL with the T315I mutation. nih.gov Furthermore, preclinical and retrospective clinical data suggest a potential synergy between venetoclax and BCR::ABL1 tyrosine kinase inhibitors in advanced phase Philadelphia chromosome-positive myeloid diseases. nih.govpracticeupdate.com

Combinations with DNA Synthesis and Repair Inhibitors

Recent research has uncovered a role for ponatinib in disrupting the alternative lengthening of telomeres (ALT) pathway, a mechanism used by some cancers to maintain telomere length and achieve immortality. researchgate.netnih.gov This has led to the exploration of combining ponatinib with inhibitors of DNA synthesis and repair. Preclinical studies have demonstrated synergistic drug interactions between ponatinib and DNA synthesis inhibitors, such as triciribine, and DNA repair inhibitors, like the ATM inhibitor KU-60019. nih.gov These combinations have been shown to be highly effective in killing ALT-positive cancer cells. nih.gov

Mechanistic Basis of Combination Efficacy in Preclinical Models

The efficacy of ponatinib in combination therapies stems from its ability to target multiple cellular pathways, leading to synergistic anti-tumor effects.

Overcoming Resistance: In the case of combinations with conventional chemotherapeutics like mitoxantrone, ponatinib's inhibition of ABCG2 transporters overcomes a key mechanism of multidrug resistance, thereby re-sensitizing cancer cells to the cytotoxic agent. aacrjournals.org

Dual Pathway Blockade: The synergy between ponatinib and PIM inhibitors is a classic example of dual pathway blockade. While PIM inhibitors are effective, they can induce compensatory signaling through the ERK and STAT5 pathways. nih.govnih.gov Ponatinib's ability to inhibit upstream kinases that activate these pathways effectively cuts off this escape route, leading to enhanced apoptosis. nih.gov

Complementary Mechanisms of Action: The combination of ponatinib and asciminib exemplifies a complementary approach to inhibiting the same oncoprotein, BCR-ABL1. By targeting both the ATP-binding site (ponatinib) and an allosteric site (asciminib), the combination can overcome resistance mutations that affect the binding of a single inhibitor. informahealthcare.combloodresearch.or.kr

Modulation of Apoptotic Proteins: The synergy with the BCL2 inhibitor venetoclax is rooted in the modulation of apoptotic regulatory proteins. Ponatinib's inhibition of LYN kinase prevents the upregulation of the anti-apoptotic protein MCL-1, a known resistance mechanism to venetoclax. ecancer.orgashpublications.org This makes the cancer cells more susceptible to BCL2 inhibition.

Targeting Telomere Maintenance: Ponatinib's ability to disrupt the ALT pathway by inhibiting an ABL1-JNK-JUN signaling circuit creates a vulnerability that can be exploited by inhibitors of DNA synthesis and repair. researchgate.netnih.gov By compromising the cancer cell's ability to maintain its telomeres, ponatinib sensitizes these cells to agents that cause DNA damage or inhibit DNA replication, leading to a synergistic anti-cancer effect. nih.gov

Interactive Data Table: Preclinical Combination Studies with Ponatinib

| Combination Agent | Cancer Type/Model | Key Finding | Reference |

| Doxorubicin | Neuroblastoma (NB) | Enhanced cytotoxic effects and apoptosis. | oncotarget.comnih.gov |

| Mitoxantrone | ABCG2-overexpressing cells | Synergistic at certain concentrations, overcoming multidrug resistance. | aacrjournals.org |

| PIM Inhibitors | T-ALL, Ph+ leukemias | Synergistic cell death by blocking compensatory signaling. | nih.govaacrjournals.orgnih.govresearchgate.net |

| Asciminib | CML with compound mutations | Synergistic anti-leukemic effect by dual BCR-ABL1 targeting. | nih.govinformahealthcare.combloodresearch.or.krnih.gov |

| Venetoclax (BCL2 Inhibitor) | Ph+ ALL | Synergistic apoptosis by preventing MCL-1 upregulation. | nih.govecancer.orgtandfonline.comashpublications.org |

| DNA Synthesis/Repair Inhibitors | ALT-positive cancer cells | Synergistic cell killing by disrupting telomere maintenance. | researchgate.netnih.gov |

Advanced Synthetic Methodologies and Solid State Characterization of Ponatinib Tris Hydrochloride

Research-Scale Synthetic Routes for Ponatinib (B1185) tris-hydrochloride

The synthesis of ponatinib, a potent multi-targeted tyrosine kinase inhibitor, has evolved to optimize yield, purity, and safety. Research-scale syntheses often employ strategic cross-coupling reactions and require meticulous purification to isolate the desired product for subsequent formulation into salts like the tris-hydrochloride form.

Strategies for Carbon-Carbon Triple Bond Formation (e.g., Sonogashira Coupling)

A key structural feature of ponatinib is the carbon-carbon triple bond that links the imidazo[1,2-b]pyridazine (B131497) core to the substituted phenyl ring. The Sonogashira coupling reaction is a cornerstone in the formation of this crucial bond. researchgate.netsci-hub.se This palladium-catalyzed cross-coupling reaction provides an efficient method for creating arylacetylenes. beilstein-journals.org

In a typical research-scale synthesis, the reaction involves the coupling of a terminal alkyne with an aryl halide. mdpi.com For ponatinib, this translates to the reaction of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide with a suitable coupling partner. sci-hub.se A common strategy involves a tandem Sonogashira coupling of a brominated template, trimethylsilylacetylene, and a substituted N-aryl 3-iodo-4-methylbenzamide. sci-hub.se

The reaction conditions are critical for success and typically involve a palladium catalyst, such as PdCl2(PPh3)2 or Pd(OAc)2, often in the presence of a copper(I) co-catalyst like CuI. beilstein-journals.orgmdpi.com A base, for instance, an amine like triethylamine, is used to neutralize the hydrogen halide formed during the reaction. beilstein-journals.orgmdpi.com The choice of solvent can also influence the reaction's efficiency, with solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) being commonly used. googleapis.com Modern advancements have also explored the use of more environmentally benign solvent systems, such as γ-valerolactone-based ionic liquids. beilstein-journals.org

The general scheme for the Sonogashira coupling in the synthesis of a ponatinib intermediate can be visualized as:

Figure 1: Generalized Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalysts | Base | Product |

| Terminal Alkyne | Aryl Halide | Palladium Catalyst, Copper(I) Iodide | Amine Base | Arylalkyne |

Purification and Isolation Techniques for Research Batches

Following the synthesis, the crude product is a mixture containing the desired ponatinib free base, unreacted starting materials, catalysts, and byproducts. The purification of research-scale batches is a multi-step process designed to achieve high purity.

Initial workup procedures often involve extraction and washing steps to remove inorganic salts and highly polar impurities. The resulting organic layer is then concentrated. The primary method for purifying the crude ponatinib is column chromatography. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase. A gradient of solvents with increasing polarity is typically used to elute the different components from the column.

Once the ponatinib free base is isolated and its purity is confirmed (e.g., by HPLC and NMR), it can be converted to the desired salt form. For ponatinib tris-hydrochloride, this involves treating the purified free base with hydrochloric acid. The formation of the tris-hydrochloride salt is somewhat unexpected from a physicochemical standpoint, given that ponatinib has three basic nitrogen atoms with different pKa values. googleapis.com The most basic nitrogen is on the piperazine (B1678402) ring (pKa ≈ 7.70), while the others are significantly less basic (pKa ≈ 2.69). googleapis.com Despite this, a stable crystalline tris-besylate salt has also been formed, indicating the possibility of protonating all three nitrogens. googleapis.com

The final salt is typically isolated by precipitation or crystallization from a suitable solvent system. For instance, a novel solid form of ponatinib hydrochloride was synthesized from both the monohydrochloride and the free base. nih.gov When starting from the free base, ponatinib was suspended in acetone (B3395972) and water, followed by the addition of aqueous HCl. nih.gov After heating to achieve dissolution and subsequent cooling, the product precipitated and was collected by filtration. nih.gov The resulting solid is then washed with a cold solvent, such as cold acetone, to remove any remaining soluble impurities and dried under vacuum. nih.gov

Solid-State Chemistry and Polymorphic/Cocrystal Research

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, solubility, and bioavailability. For ponatinib, research into its solid-state forms, including polymorphs and cocrystals of its salts, is an active area of investigation.

Characterization of Novel Cocrystal Forms of this compound

Recently, a unique ionic cocrystal of ponatinib hydrochloride has been discovered and characterized. nih.govosti.govrsc.org This multicomponent crystal exhibits an unusual stoichiometry, with the asymmetric unit containing both a monocation and a dication of the ponatinib molecule, along with three chloride ions and three water molecules. nih.govrsc.org This finding is significant as it represents the only solid form of ponatinib to be characterized by both X-ray diffraction (XRD) and solid-state NMR (ssNMR) methods to date. rsc.org

The formation of this ionic cocrystal involves specific hydrogen bonding interactions. A key feature is a charged imidazopyridazine moiety that forms a hydrogen bond between the ponatinib monocations and dications. osti.govrsc.org Additionally, one of the chloride ions is situated in a "square" arrangement with three water molecules, without forming hydrogen bonds with any organic moiety. osti.govrsc.org The synthesis of this novel form can be achieved from either ponatinib monohydrochloride or the free base under specific crystallization conditions. nih.gov

Single-Crystal X-ray Diffraction Analysis for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure of a crystalline solid. This method was instrumental in elucidating the complex structure of the novel ponatinib hydrochloride ionic cocrystal. nih.govosti.govresearchgate.net

The analysis revealed that the crystal belongs to the triclinic space group P-1. researchgate.net The data from SCXRD provided the precise atomic coordinates, bond lengths, and bond angles within the crystal lattice. It confirmed the presence of one ponatinib monocation, one ponatinib dication, three chloride anions, and three water molecules in the asymmetric unit. researchgate.net This detailed structural information is crucial for understanding the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. osti.gov

Table 1: Crystallographic Data for Ponatinib Hydrochloride Ionic Cocrystal

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Asymmetric Unit Composition | 1 x Ponatinib Monocation, 1 x Ponatinib Dication, 3 x Chloride Anions, 3 x Water Molecules |

This data is based on the characterization of a novel ionic cocrystal of ponatinib hydrochloride. researchgate.net

Application of Ultra-High Field NMR Spectroscopy for Solid-State Structural Characterization

Solid-state NMR (ssNMR) spectroscopy is a powerful complementary technique to XRD for characterizing the solid forms of pharmaceuticals. researchgate.net It is particularly valuable for studying materials that are not amenable to single-crystal growth or for providing further details on local structure and dynamics. researchgate.net

In the study of the ponatinib hydrochloride ionic cocrystal, ultra-high field ssNMR (up to 35.2 T) was employed to verify the structural features observed by SCXRD. nih.govosti.govrsc.org

Key findings from the ssNMR analysis include:

A ¹³C CP/MAS spectrum confirmed the presence of two crystallographically distinct ponatinib molecules in the asymmetric unit. rsc.orgrsc.org

1D ¹H and 2D ¹H–¹H DQ–SQ spectra were used to identify and assign an unusually deshielded proton on the imidazopyridazine moiety. rsc.orgrsc.org

1D ³⁵Cl spectra, acquired at multiple magnetic fields, confirmed the existence of three distinct chloride ion environments. osti.govrsc.org These experimental results were supported by Density Functional Theory (DFT) calculations, which helped to correlate the ssNMR spectra with the hydrogen bonding arrangements around the chloride ions. osti.govrsc.org

A 2D ³⁵Cl → ¹H D-RINEPT spectrum confirmed the spatial proximities between the chloride ions, water molecules, and the amine groups of the ponatinib molecules. nih.govosti.gov

These advanced ssNMR experiments provide a detailed picture of the local environments and intermolecular interactions within the crystal lattice, laying the groundwork for characterizing complex API solid forms even when single-crystal diffraction data is unavailable. nih.govosti.govrsc.org

Studies on the Stability of Solid Forms and Degradation Pathways

The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy. For ponatinib, research has explored its stability in various solid forms and under different stress conditions to understand its degradation pathways.

At least eight different solid forms of ponatinib have been reported. nih.gov A notable example is a unique ionic cocrystal of ponatinib hydrochloride (pon·HCl), which was synthesized and characterized. nih.govosti.govrsc.org This complex crystal form has an unusual stoichiometry, with its asymmetric unit containing both monocationic and dicationic forms of the ponatinib molecule, along with three water molecules and three chloride ions. nih.govosti.gov The existence of various salt forms, including mono- and bis-salts with different acids (e.g., citrate, malonate, mesylate, oxalate, sulphate, besylate, tosylate, and phosphate), has also been described, many of which are crystalline. googleapis.com The stability and interconversion potential of these different solid forms are crucial for consistent formulation development.

Forced degradation studies have been instrumental in elucidating the chemical stability of ponatinib and its degradation pathways. These studies involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines. nih.govresearchid.co

Ponatinib has shown susceptibility to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. nih.govresearchid.coresearchgate.net In one study, significant degradation was observed in acidic, alkaline, and neutral solutions. researchid.co Another investigation specified the conditions for acid degradation as treatment with 1 mol/L HCl at 60°C for five days, and for alkaline degradation as treatment with 1 mol/L NaOH at 60°C for seven hours. nih.gov Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), also leads to the formation of degradation products. researchgate.netnih.gov For instance, treatment with a 3% H₂O₂ solution for two hours resulted in oxidative degradation. nih.gov

Conversely, studies have also identified conditions under which ponatinib remains relatively stable. One investigation reported that the compound was stable under thermal and oxidative conditions, although this contrasts with other findings that show oxidative degradation. researchid.coresearchgate.net Another study noted thermal degradation occurred when the sample was heated at 150°C for six days and light degradation when exposed to a 4,500 lx light source for 20 days. researchgate.net The metabolic pathways of ponatinib are also a form of degradation, primarily involving enzymes such as CYP3A4, and to a lesser extent CYP2C8, CYP2D6, and CYP3A5, as well as esterases and/or amidases. drugbank.compharmacompass.com

Identification and Characterization of Impurities and Degradation Products